2-Fluoro-5-iodobenzoyl chloride is a di-halogenated aromatic acyl chloride, a class of reactive chemical intermediates used for organic synthesis. Its primary procurement value lies in its dual functionality: the highly reactive acyl chloride group enables efficient formation of amides and esters, while the iodine atom at the 5-position serves as a versatile handle for subsequent carbon-carbon bond formation via cross-coupling reactions. The fluorine atom at the 2-position modulates the electronic properties of the ring, influencing both the reactivity of the acyl chloride and the physicochemical properties of the final target molecule, a feature particularly relevant in medicinal chemistry programs. [REFS-1, REFS-2]
Procurement of near-analogs for this compound is often inefficient due to the specific, non-interchangeable roles of each functional group in multi-step syntheses. Substituting with the parent carboxylic acid, 2-fluoro-5-iodobenzoic acid, necessitates an additional chemical activation step (e.g., with thionyl chloride), adding process time, reagents, and cost. [1] Using the des-iodo analog, 2-fluorobenzoyl chloride, eliminates the essential iodine handle required for late-stage diversification via cross-coupling reactions. Conversely, using the des-fluoro analog, 5-iodobenzoyl chloride, removes the ortho-fluorine atom, which is often critical for modulating biological activity and metabolic stability in the final active pharmaceutical ingredient, particularly in target classes like PARP inhibitors. [REFS-2, REFS-3]
A primary procurement driver for the acid chloride form is the elimination of a synthetic step compared to starting with the less expensive carboxylic acid. The conversion of 2-fluoro-5-iodobenzoic acid to the target acid chloride is a distinct process unit operation. Patent literature demonstrates this conversion can be achieved in high yield, but requires handling hazardous reagents like thionyl chloride and necessitates subsequent purification. [1]
| Evidence Dimension | Yield of Acid Chloride Formation |
| Target Compound Data | Direct use of pre-formed 2-fluoro-5-iodobenzoyl chloride. |
| Comparator Or Baseline | Starting from 2-fluoro-5-iodobenzoic acid requires a separate reaction step. Reported yield for this step is 93%. |
| Quantified Difference | Procuring the acid chloride eliminates a synthetic step that, while high-yielding (93%), involves hazardous reagents (SOCl₂) and additional processing time. |
| Conditions | Suspension of the acid in thionyl chloride (SOCl₂) followed by reflux for 22 hours. |
For process-driven labs, procuring the acid chloride directly saves a full synthetic step, reducing labor, reagent-handling risks, and overall production time.
This compound is an established intermediate in the synthesis of Niraparib, a clinically approved and marketed PARP (poly ADP-ribose polymerase) inhibitor for cancer treatment. [REFS-1, REFS-2] The 2-fluoro-5-iodobenzoyl structural motif is a core component of the final drug, making the title compound a critical, non-speculative raw material for this high-value application.
| Evidence Dimension | Precursor Role in Drug Synthesis |
| Target Compound Data | Utilized as a key building block for the synthesis of Niraparib. |
| Comparator Or Baseline | Alternative synthetic routes that do not leverage this specific intermediate, which may be longer or less efficient. |
| Quantified Difference | Not applicable (structural role). |
| Conditions | Multi-step organic synthesis of heterocyclic drug molecules. |
This de-risks procurement for R&D and manufacturing by confirming the compound's direct utility and compatibility with established, patented, and clinically validated synthetic pathways.
The presence of a strongly electron-withdrawing fluorine atom ortho to the acyl chloride group increases the electrophilicity of the carbonyl carbon. This electronic effect makes the compound more susceptible to nucleophilic attack compared to non-fluorinated or less-activated analogs like 5-iodobenzoyl chloride. This generally allows for faster reaction times, higher yields, or the use of milder reaction conditions during amide or ester formation.
| Evidence Dimension | Predicted Acylation Reactivity |
| Target Compound Data | Higher electrophilicity and reactivity due to the inductive effect of the ortho-fluorine atom. |
| Comparator Or Baseline | Non-fluorinated (e.g., 5-iodobenzoyl chloride) or des-halo (benzoyl chloride) analogs, which lack this electronic activation. |
| Quantified Difference | Qualitatively higher reaction rate and/or potential for improved yield under identical conditions, a well-established principle in physical organic chemistry. |
| Conditions | Standard nucleophilic acyl substitution reactions (e.g., formation of amides with amines). |
Enhanced reactivity can directly translate to improved process efficiency, higher throughput, and potentially purer crude product, reducing the downstream purification burden.
The compound is the right choice for research, development, or manufacturing programs targeting the synthesis of Niraparib or its analogs. Its structure is purpose-built for the required acylation and subsequent intramolecular cyclization or cross-coupling steps common in these synthetic routes. [1]
This reagent is ideally suited for creating libraries of compounds for structure-activity relationship (SAR) studies. The acyl chloride allows for rapid and efficient coupling with a diverse set of amines or alcohols, while the iodine atom provides a reliable position for subsequent Suzuki, Sonogashira, or other cross-coupling reactions to explore different substituents.
In scenarios where maximizing yield and minimizing reaction time for an acylation step is a primary concern, the fluorine-activated nature of this compound makes it a more suitable choice than its non-fluorinated counterpart, 5-iodobenzoyl chloride. It is particularly valuable when the nucleophile (e.g., an amine) is sterically hindered or poorly reactive.
Corrosive